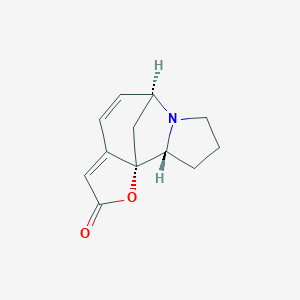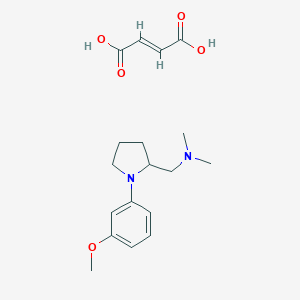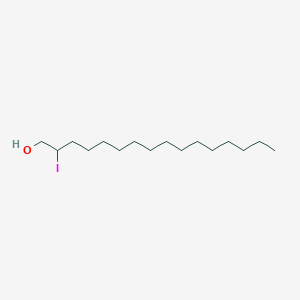
2,5,5-Trimethyloxolane-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,5-Trimethyloxolane-2-carbaldehyde, also known as TMOC aldehyde, is a cyclic aldehyde that has been used in various scientific research applications. It is a colorless liquid with a boiling point of 94-95°C and a molecular weight of 126.16 g/mol.
Wirkmechanismus
2,5,5-Trimethyloxolane-2-carbaldehyde aldehyde acts as a nucleophile in organic reactions due to the presence of the aldehyde functional group. It can undergo various reactions such as aldol condensation, Michael addition, and Diels-Alder reaction. The mechanism of action of 2,5,5-Trimethyloxolane-2-carbaldehyde aldehyde in organic reactions is dependent on the reaction conditions and the reagents used.
Biochemische Und Physiologische Effekte
2,5,5-Trimethyloxolane-2-carbaldehyde aldehyde has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit cytotoxicity towards various cancer cell lines. The mechanism of cytotoxicity is not well understood and requires further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
2,5,5-Trimethyloxolane-2-carbaldehyde aldehyde has several advantages for lab experiments such as its high reactivity and ability to act as a chiral building block. It can also be easily synthesized using various oxidizing agents and solvents. However, 2,5,5-Trimethyloxolane-2-carbaldehyde aldehyde has some limitations such as its low stability and high sensitivity to air and moisture. It also requires careful handling due to its toxicity.
Zukünftige Richtungen
There are several future directions for the use of 2,5,5-Trimethyloxolane-2-carbaldehyde aldehyde in scientific research. One direction is the development of new synthetic methodologies using 2,5,5-Trimethyloxolane-2-carbaldehyde aldehyde as a key reagent. Another direction is the investigation of the cytotoxicity of 2,5,5-Trimethyloxolane-2-carbaldehyde aldehyde towards cancer cells and the development of 2,5,5-Trimethyloxolane-2-carbaldehyde aldehyde-based anticancer drugs. Additionally, the use of 2,5,5-Trimethyloxolane-2-carbaldehyde aldehyde in the preparation of enantiomerically pure compounds and the synthesis of complex natural products and pharmaceuticals can be further explored.
Conclusion:
In conclusion, 2,5,5-Trimethyloxolane-2-carbaldehyde aldehyde is a cyclic aldehyde that has been used in various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2,5,5-Trimethyloxolane-2-carbaldehyde aldehyde has shown promise as a useful tool in organic synthesis and as a potential anticancer drug. Further investigation and research are required to fully understand its potential applications.
Synthesemethoden
2,5,5-Trimethyloxolane-2-carbaldehyde aldehyde can be synthesized through the oxidation of 2,5,5-trimethyl-1,3-dioxane-2,6-dione using a variety of oxidizing agents such as potassium permanganate, sodium hypochlorite, and hydrogen peroxide. The reaction can be carried out in various solvents such as water, ethanol, and acetic acid. The yield of 2,5,5-Trimethyloxolane-2-carbaldehyde aldehyde depends on the type of oxidizing agent and solvent used.
Wissenschaftliche Forschungsanwendungen
2,5,5-Trimethyloxolane-2-carbaldehyde aldehyde has been used in various scientific research applications such as the synthesis of chiral building blocks, ligands, and catalysts. It has also been used in the preparation of enantiomerically pure compounds and as a reagent in organic synthesis. 2,5,5-Trimethyloxolane-2-carbaldehyde aldehyde has been found to be a useful tool in the synthesis of complex natural products and pharmaceuticals.
Eigenschaften
IUPAC Name |
2,5,5-trimethyloxolane-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-7(2)4-5-8(3,6-9)10-7/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMQGMSXDUPQTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(O1)(C)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,5-Trimethyloxolane-2-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

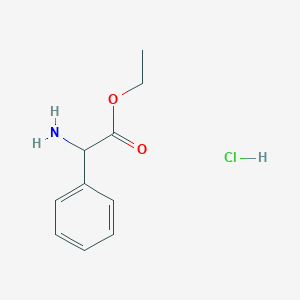
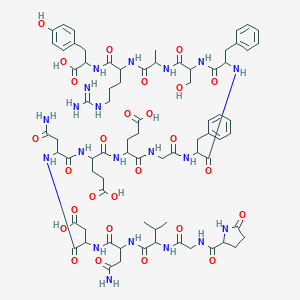
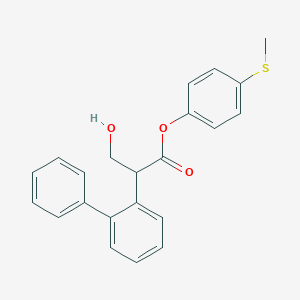
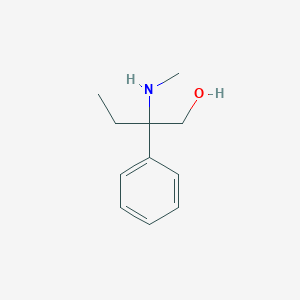
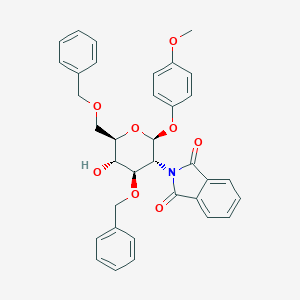
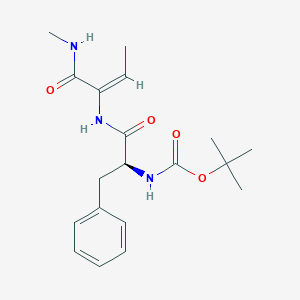
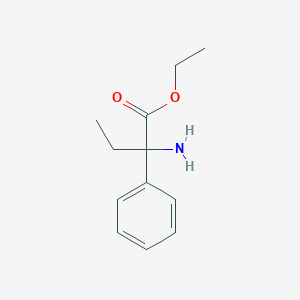
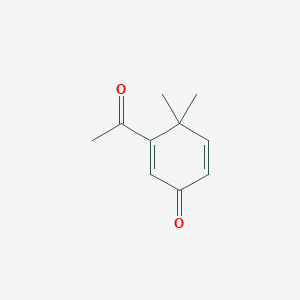
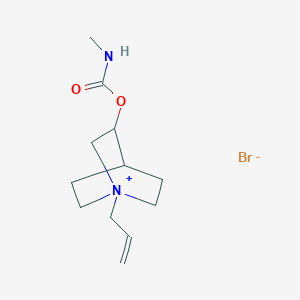
![2-[(3S,6S,9S,15S,18S,21S,24S,27S,30S)-15,18-di(butan-2-yl)-6-[(4-methoxyphenyl)methyl]-3,10,16,19,22,28-hexamethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-9,24,27-tri(propan-2-yl)-4-oxa-1,7,10,13,16,19,22,25,28-nonazabicyclo[28.4.0]tetratriacontan-21-yl]acetic acid](/img/structure/B137655.png)
